Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyridine and thiophene ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene derivatives with pyridine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares structural similarities and is used in similar applications.
Uniqueness
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyridine and thiophene rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of thieno[3,2-c]pyridine derivatives. Its chemical structure can be represented as follows:
- Chemical Formula : C12H10N2O2S
- Molecular Weight : 234.28 g/mol
The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of thieno[3,2-c]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) indicated that certain derivatives inhibited cell proliferation with minimal effects on non-tumorigenic cells (MCF-12A) .
- The most promising derivative demonstrated a GI50 concentration of 13 μM, leading to reduced cell viability and altered cell cycle progression, specifically increasing the G0/G1 phase while decreasing the S phase .
The mechanism by which this compound exerts its effects appears to be independent of apoptosis pathways. Studies indicated that treatment did not significantly alter levels of apoptotic markers such as PARP or caspase-3 . This suggests that the compound may act through alternative pathways, possibly involving cell cycle regulation or other signaling mechanisms.
Enzyme Inhibition
Another area of interest is the compound's potential as an inhibitor of specific enzymes related to metabolic pathways. Thieno[3,2-c]pyridine derivatives have been investigated for their ability to modulate glucose metabolism by inhibiting glucose-6-phosphatases (G6Pases), which are crucial in glucose homeostasis . This could have implications for therapeutic strategies in metabolic disorders.
Study Overview
A study published in MDPI explored various methyl thieno[3,2-b]pyridine derivatives for their antitumor effects. The findings highlighted that several compounds exhibited significant cytotoxicity against TNBC cells while sparing normal cells .
Key Findings :
Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
2e | MDA-MB-231 | 13 | Minimal effect |
Doxorubicin | MDA-MB-231 | N/A | Significant reduction |
These results underscore the selective nature of these compounds and their potential as targeted cancer therapies.
Properties
Molecular Formula |
C14H10N2O2S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
methyl 4-pyridin-2-ylthieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3 |
InChI Key |
GWVAIYQHCAQNQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
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